molecular formula C15H18N2S B14912517 n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine

n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine

Katalognummer: B14912517
Molekulargewicht: 258.4 g/mol
InChI-Schlüssel: FWMXHZRNCHVKAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine: is a synthetic organic compound that belongs to the thiazole class of chemicals. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Ethylphenyl Substitution: The ethylphenyl group can be introduced via Friedel-Crafts alkylation, where an ethyl group is added to a phenyl ring using an alkyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • n-Cyclopropyl-4-(4-ethylphenyl)methoxybenzenemethanamine
  • n-Cyclopropyl-2-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}acetamide

Uniqueness

n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine is unique due to its specific structural features, such as the cyclopropyl group and the thiazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C15H18N2S

Molekulargewicht

258.4 g/mol

IUPAC-Name

N-cyclopropyl-4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H18N2S/c1-3-11-4-6-12(7-5-11)14-10(2)18-15(17-14)16-13-8-9-13/h4-7,13H,3,8-9H2,1-2H3,(H,16,17)

InChI-Schlüssel

FWMXHZRNCHVKAY-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2=C(SC(=N2)NC3CC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.